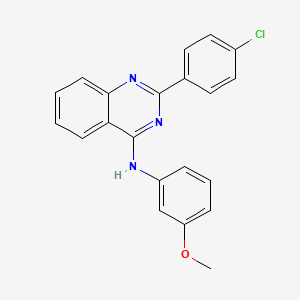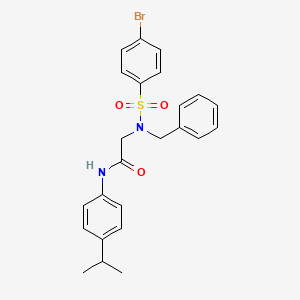![molecular formula C20H26N2O3S B11635422 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a benzenesulfonamido group attached to a diethylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide typically involves the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium. This reaction forms N-(2,3-dimethylphenyl)benzenesulfonamide, which is then treated with diethylacetamide under weak basic aprotic polar organic conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This may include the use of advanced reactors and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antibacterial and anti-enzymatic activities.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction of blood sugar levels, making it a potential therapeutic agent for diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-Dimethylphenyl)benzenesulfonamide: A precursor in the synthesis of the target compound.
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(2-ethylphenyl)acetamide: A structurally similar compound with potential variations in biological activity.
Uniqueness
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit α-glucosidase and its potential antibacterial activity make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C20H26N2O3S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N,N-diethylacetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-5-21(6-2)20(23)15-22(19-14-10-11-16(3)17(19)4)26(24,25)18-12-8-7-9-13-18/h7-14H,5-6,15H2,1-4H3 |
Clé InChI |
SXQRBEDRIZEVES-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CN(C1=CC=CC(=C1C)C)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)


![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)
![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
![4-{(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11635389.png)

![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
![8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11635397.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635413.png)
